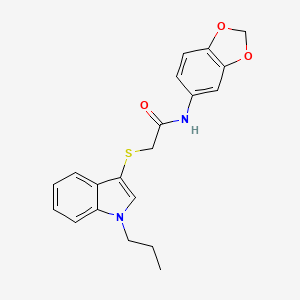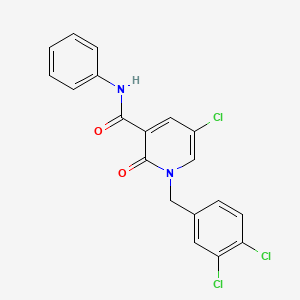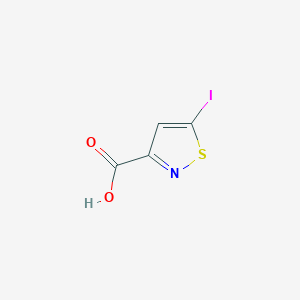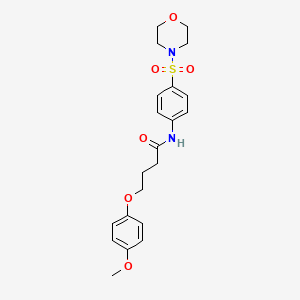
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
Anticancer and Antitumor Activity : Several studies have focused on the potential of benzenesulfonamide derivatives in cancer treatment. For instance, (Sławiński et al., 2012) and (Sławiński et al., 2006) demonstrate the synthesis of novel benzenesulfonamide derivatives with potential anticancer activity, indicating their efficacy against various human tumor cell lines.
Antibacterial and Antifungal Properties : The antibacterial and antifungal potential of benzenesulfonamide derivatives is also explored. (Wang et al., 2010) synthesized a series of such compounds showing promising antibacterial potency against several strains, highlighting their therapeutic potential.
Chemical Properties and Synthesis
Synthetic Pathways and Chemical Structure : Research like that by (Hajib et al., 2022) involves the synthesis of benzenesulfonamide derivatives, detailing the methods and yields. This is crucial for understanding the chemical pathways and structural properties of these compounds.
Thermal and Electronic Properties : Studies such as those by (Khramov & Bielawski, 2007) examine the electronic and thermal properties of triazenes, which are closely related to triazoles in benzenesulfonamides. Such research is key to understanding the stability and reactivity of these compounds under different conditions.
Potential Therapeutic Applications
Antioxidant, Anticancer, and Antiviral Activities : The multifaceted potential of benzenesulfonamides in therapeutics is evident from studies like (Küçükgüzel et al., 2013), indicating activities ranging from antioxidant to anticancer and antiviral properties.
Enzyme Inhibition for Disease Management : Inhibitory effects on enzymes like carbonic anhydrases, as shown in (Alafeefy et al., 2015), suggest the potential of benzenesulfonamides in treating diseases like glaucoma and cancer.
Material Science and Chemistry
UV Protection and Textile Application : The application of sulfonamide derivatives in materials science, specifically for UV protection in textiles, is highlighted in (Mohamed et al., 2020). This expands the utility of these compounds beyond biomedical applications.
Photochemical Properties : The study of photochemical decomposition, as discussed in (Zhou & Moore, 1994), is crucial for understanding the stability and reactivity of sulfonamides under light exposure, relevant in various chemical and environmental contexts.
Propiedades
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12(2)16(10-22-18-8-9-19-22)21-26(23,24)15-6-4-14(5-7-15)17-11-25-13(3)20-17/h4-9,11-12,16,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYAULHFJGDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)
![4-chloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2930193.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)
![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)
